molecular formula C15H13NO3 B5227730 2-(3,4-dimethoxyphenyl)-1,3-benzoxazole CAS No. 92552-99-3

2-(3,4-dimethoxyphenyl)-1,3-benzoxazole

Cat. No. B5227730
CAS RN: 92552-99-3
M. Wt: 255.27 g/mol
InChI Key: WMXBQSRSJSTSOW-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-1,3-benzoxazole, also known as DMBO, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. DMBO is a benzoxazole derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1,3-benzoxazole is not fully understood, but it has been proposed that 2-(3,4-dimethoxyphenyl)-1,3-benzoxazole induces apoptosis in cancer cells by activating caspases and inhibiting the Akt/mTOR signaling pathway. 2-(3,4-dimethoxyphenyl)-1,3-benzoxazole has also been shown to inhibit the activity of topoisomerase IIα, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-1,3-benzoxazole has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the Akt/mTOR signaling pathway. 2-(3,4-dimethoxyphenyl)-1,3-benzoxazole has also been shown to inhibit the activity of topoisomerase IIα, which is an enzyme involved in DNA replication and repair. 2-(3,4-dimethoxyphenyl)-1,3-benzoxazole has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethoxyphenyl)-1,3-benzoxazole has several advantages for lab experiments, including its high fluorescence quantum yield, good photostability, and low toxicity in normal cells. However, 2-(3,4-dimethoxyphenyl)-1,3-benzoxazole has limitations, including its low solubility in aqueous solutions, which can limit its applications in biological systems.

Future Directions

For 2-(3,4-dimethoxyphenyl)-1,3-benzoxazole research include optimizing the synthesis methods to improve the yield and purity of the compound, developing new applications for 2-(3,4-dimethoxyphenyl)-1,3-benzoxazole in biological systems, and studying the mechanism of action in more detail. 2-(3,4-dimethoxyphenyl)-1,3-benzoxazole can also be modified to improve its solubility in aqueous solutions, which can expand its applications in biological systems. Overall, 2-(3,4-dimethoxyphenyl)-1,3-benzoxazole has potential applications in various fields and warrants further research.

Synthesis Methods

2-(3,4-dimethoxyphenyl)-1,3-benzoxazole can be synthesized through various methods, including the reaction of 2-aminophenol with 3,4-dimethoxybenzaldehyde in the presence of acetic acid and glacial acetic acid, or by the reaction of 2-hydroxybenzaldehyde with 3,4-dimethoxyaniline in the presence of sulfuric acid. The yield and purity of the synthesized 2-(3,4-dimethoxyphenyl)-1,3-benzoxazole can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-1,3-benzoxazole has been studied for its potential applications in various fields, including as a fluorescent probe for detecting metal ions, as a photosensitizer for photodynamic therapy, and as a fluorescent dye for imaging biological systems. 2-(3,4-dimethoxyphenyl)-1,3-benzoxazole has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the Akt/mTOR signaling pathway.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-17-13-8-7-10(9-14(13)18-2)15-16-11-5-3-4-6-12(11)19-15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXBQSRSJSTSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297674
Record name 2-(3,4-Dimethoxyphenyl)benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641674
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

92552-99-3
Record name 2-(3,4-Dimethoxyphenyl)benzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92552-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dimethoxyphenyl)benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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